Cas no 40815-72-3 (1,4-Naphthalenedione,2-(2-propen-1-yloxy)-)

1,4-Naphthalenedione,2-(2-propen-1-yloxy)- structure
40815-72-3 structure
Product Name:1,4-Naphthalenedione,2-(2-propen-1-yloxy)-
CAS No:40815-72-3
MF:C13H10O3
MW:214.216703891754
CID:334763
PubChem ID:260635
Update Time:2025-04-19

1,4-Naphthalenedione,2-(2-propen-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,2-(2-propen-1-yloxy)-
    • 2-prop-2-enoxynaphthalene-1,4-dione
    • 2-(prop-2-en-1-yloxy)naphthalene-1,4-dione
    • 2-Allyloxy-[1,4]naphthochinon
    • 2-allyloxy-[1,4]naphthoquinone
    • 2-Allyloxy-1,4-naphthochinon
    • 2-allyloxy-1,4-naphthoquinone
    • AC1L63K5
    • AC1Q6B5H
    • allyloxy-1,4-naphthoquinone
    • AR-1C9774
    • CHEMBL2059372
    • CTK4I3820
    • NSC92196
    • O-allyl lawsone
    • SureCN8473068
    • SCHEMBL8473068
    • DTXSID90293782
    • 40815-72-3
    • GJJKARQHSXJKNX-UHFFFAOYSA-N
    • NSC-92196
    • Inchi: 1S/C13H10O3/c1-2-7-16-12-8-11(14)9-5-3-4-6-10(9)13(12)15/h2-6,8H,1,7H2
    • InChI Key: GJJKARQHSXJKNX-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1=CC(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 214.063
  • Monoisotopic Mass: 214.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 369.4°C at 760 mmHg
  • Flash Point: 165.7°C
  • Refractive Index: 1.584
  • PSA: 43.37
  • LogP: 2.15210
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